N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a substituted acetamide moiety. The molecule includes a 4-fluorobenzyl group at position 3 of the pyrimidine ring and a 3,4-dimethoxyphenethyl chain attached via an acetamide linker.
The compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as inferred from analogous procedures in the literature (e.g., K₂CO₃-mediated coupling in anhydrous DMF under inert atmospheres) . Its IUPAC name and registry numbers (e.g., RN: MFCD16637043) confirm its identity in chemical databases .
Properties
Molecular Formula |
C25H24FN3O5S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24FN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-28-19-10-12-35-23(19)24(31)29(25(28)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) |
InChI Key |
PPDYHTXOIKEXFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, modes of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
It features a thieno[3,2-d]pyrimidine core which is known for various biological activities including anticancer and anti-inflammatory effects. The presence of methoxy and fluorobenzyl groups enhances its pharmacological profile.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer effects. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation. One study reported IC50 values indicating effective inhibition of tumor growth in breast and lung cancer models .
- Mechanism of Action : The compound appears to function through the inhibition of specific kinases involved in cancer cell signaling pathways. This includes targeting the PI3K/AKT pathway which is crucial for cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:
- In Vivo Models : Animal studies have demonstrated that it can reduce inflammation markers in models of arthritis and other inflammatory diseases. The observed reduction in cytokine levels suggests a mechanism involving modulation of immune responses .
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
- Inflammatory Bowel Disease (IBD) : In models of IBD, administration of the compound led to significant improvements in clinical scores and histological assessments of colonic inflammation .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous molecules, focusing on structural features, synthesis, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
This feature is critical for binding to ATP pockets in kinases . Sulfur-containing analogs (e.g., ) exhibit improved lipophilicity and redox activity, which may enhance membrane permeability but increase metabolic instability .
Substituent Effects :
- The 4-fluorobenzyl group in the target compound likely improves target affinity compared to 2-fluorobenzyl derivatives (), as para-substitution optimizes steric and electronic interactions with hydrophobic enzyme pockets .
- The 3,4-dimethoxyphenethyl chain may enhance bioavailability by balancing solubility (methoxy groups) and rigidity (aromatic ring) .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for fluorinated pyrimidines (e.g., alkylation in DMF with K₂CO₃) but requires precise control to avoid regioisomerism .
- In contrast, multicomponent reactions () simplify synthesis but yield less structurally complex products .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
